

(1-Hydroxycyclopentyl)phenylacetic Acid: Technical Review & Control Strategy

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Compound of Interest

Compound Name:	(1-Hydroxycyclopentyl)phenylacetic acid
CAS No.:	25209-52-3
Cat. No.:	B1199584

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Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) is a pivotal synthetic intermediate used primarily in the manufacturing of Cyclopentolate Hydrochloride, an anticholinergic agent employed as a mydriatic and cycloplegic in ophthalmology.^{[1][2]} Beyond its utility as a building block, it is a regulated impurity (EP Impurity A) in the final drug substance, requiring rigorous quantification and control.^[1]

This guide details the compound's physicochemical properties, the mechanistic basis of its synthesis via the Ivanov reaction, and validated analytical protocols for its detection in pharmaceutical matrices.^[1]

Chemical Identity & Physicochemical Properties

The compound is a disubstituted acetic acid derivative featuring a lipophilic phenyl ring and a polar 1-hydroxycyclopentyl moiety at the

-carbon. Its dual functionality (carboxylic acid and tertiary alcohol) dictates its solubility profile and reactivity.

Property	Data
Chemical Name	ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -(1-Hydroxycyclopentyl)phenylacetic acid
Synonyms	Cyclopentolate Impurity A; 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid
CAS Number	25209-52-3
Molecular Formula	
Molecular Weight	220.27 g/mol
Appearance	White to off-white crystalline solid
Melting Point	181–185 °C (with decomposition)
Solubility	Soluble in alcohols (MeOH, EtOH), DMSO; Sparingly soluble in water; Soluble in dilute alkali.
pKa (Predicted)	~3.8 (Carboxylic acid), ~14 (Tertiary alcohol)

Synthesis & Manufacturing Mechanism

The industrial synthesis of **(1-Hydroxycyclopentyl)phenylacetic acid** relies on the generation of an Ivanov reagent—a magnesium enediolate species derived from phenylacetic acid.^[1] This method is preferred over simple base catalysis due to the high regioselectivity and yield afforded by the magnesium chelation.

Mechanistic Pathway (The Ivanov Reaction)^[1]

- Enolization: Phenylacetic acid is treated with two equivalents of a Grignard reagent (e.g., Isopropylmagnesium bromide).^[1] The first equivalent deprotonates the carboxylic acid, and the second deprotonates the [ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">](#)

-carbon, forming the Ivanov reagent (a dianion).

- Nucleophilic Addition: The Ivanov reagent attacks the carbonyl carbon of Cyclopentanone. The magnesium cation coordinates with both the carboxylate and the ketone oxygen, organizing the transition state (Zimmerman-Traxler model).[1]
- Hydrolysis: Acidic workup protonates the alkoxide and carboxylate salts, yielding the target hydroxy-acid.

Synthesis Workflow Diagram

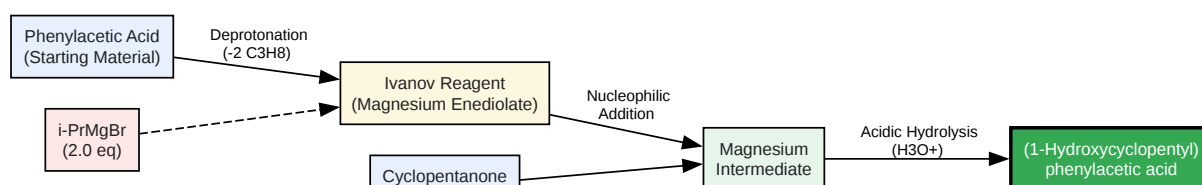


Figure 1: Synthesis via Ivanov Reagent Pathway

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Figure 1: The Ivanov reaction pathway utilizing a Grignard-mediated enolization to couple phenylacetic acid and cyclopentanone.[1][2]

Experimental Protocol (Bench Scale)

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Nitrogen or Argon).

- Reagent Preparation: Charge a flame-dried 3-neck flask with Phenylacetic acid (13.6 g, 0.1 mol) and anhydrous THF (100 mL).
- Ivanov Reagent Formation: Cool to 0°C. Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 100 mL, 0.2 mol). Stir at room temperature for 1 hour to ensure formation of the dianion (solution typically turns heterogeneous/cloudy).[1]

- Coupling: Cool to 0°C. Add Cyclopentanone (8.4 g, 0.1 mol) dropwise. The magnesium salts coordinate the ketone, often causing a transient color change.^[1]
- Reaction: Allow to warm to room temperature and reflux for 2–4 hours.
- Quench & Isolation: Pour the reaction mixture into ice-cold dilute HCl (1 M). Extract with Ethyl Acetate (3 x 50 mL).
- Purification: Wash the organic layer with brine, dry over MgSO_4 , and concentrate. Recrystallize the crude solid from Toluene/Heptane to obtain the pure acid (Yield: ~70–80%).

Analytical Characterization & Impurity Control

As Impurity A in the European Pharmacopoeia (EP) monograph for Cyclopentolate Hydrochloride, this compound must be controlled to limits typically $\leq 0.1\%$.

HPLC Method (Reverse Phase)

This method separates the polar acid impurity from the more hydrophobic Cyclopentolate API.

Parameter	Condition
Column	C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 μ m)
Mobile Phase A	Phosphate Buffer pH 3.0 (50 mM ngcontent-ng-c3009699313="" _ngghost-ng-c3156237429="" class="inline ng-star-inserted">)
Mobile Phase B	Acetonitrile
Gradient	Isocratic 65:35 (Buffer:ACN) or Gradient 5% to 60% B over 20 min
Flow Rate	1.0 mL/min
Detection	UV @ 220 nm (Carboxyl/Phenyl absorption)
Retention Time (RT)	Impurity A elutes earlier (~4–6 min) than Cyclopentolate (~10–12 min) due to the free -COOH group.

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Negative Mode (favored for carboxylic acids).[1]
- Parent Ion: ngcontent-ng-c3009699313="" _ngghost-ng-c3156237429="" class="inline ng-star-inserted"> at m/z 219.2.
- Fragmentation: Loss of (decarboxylation) and loss of the cyclopentyl ring are common fragmentation pathways.

Pharmaceutical Applications

Precursor for Cyclopentolate

The primary utility of **(1-Hydroxycyclopentyl)phenylacetic acid** is the esterification with 2-(dimethylamino)ethyl chloride (or the corresponding alcohol) to form Cyclopentolate.[1][2]

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Stability & Degradation

In aqueous solution, Cyclopentolate is susceptible to hydrolytic degradation, reverting back to **(1-Hydroxycyclopentyl)phenylacetic acid** and dimethylaminoethanol.[1] Therefore, the presence of this acid in a stored ophthalmic formulation is a key indicator of hydrolytic instability.[1]

References

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Sources

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